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Compound of Interest

Compound Name:
3,5-Dichloro-2-

methoxybenzenesulfonamide

CAS No.: 19116-95-1

Cat. No.: B1653728

Get Quote

Executive Summary
3,5-Dichloro-2-methoxybenzenesulfonamide (CAS: 19116-95-1) represents a critical

scaffold in the design of carbonic anhydrase inhibitors (CAIs) and neuroprotective agents.[1]

Unlike its 2-hydroxy counterpart, the 2-methoxy derivative lacks the capacity for intramolecular

hydrogen bonding between the phenol and sulfonamide groups. This structural modification

fundamentally alters its crystal packing, solubility profile, and binding topology in

metalloenzyme active sites.[1]

This guide objectively compares the crystallographic behavior of the 2-methoxy target against

the well-characterized 2-hydroxy reference standard, providing researchers with actionable

data for lead optimization.

Chemical & Physical Profile
The following data consolidates experimental values from authoritative chemical databases

and synthesis reports.
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Property
Target: 2-Methoxy

Variant

Reference: 2-

Hydroxy Variant
Impact Analysis

IUPAC Name

3,5-Dichloro-2-

methoxybenzenesulfo

namide

3,5-Dichloro-2-

hydroxybenzenesulfon

amide

Methylation at C2

blocks donor

capability.[1]

CAS Number 19116-95-1
54970-72-8 (Na salt) /

26281-43-6

Unique identifier for

tracking.[1]

Formula C₇H₇Cl₂NO₃S C₆H₅Cl₂NO₃S
Addition of -CH₃ group

(+14 Da).[1]

Mol. Weight 256.11 g/mol 242.08 g/mol
Slight increase in

steric bulk.[1]

Melting Point 206–208 °C [1]
202–206 °C (Sulfonic

acid precursor)

Comparable thermal

stability indicates

robust lattice energy

despite loss of H-

bond.[1]

H-Bond Donors 1 (Sulfonamide -NH₂)
2 (Sulfonamide -NH₂

+ Phenol -OH)

Critical: Methoxy

variant relies solely on

intermolecular forces.

[1]

H-Bond Acceptors 4 4

Sulfonyl oxygens

remain primary

acceptors.[1]

Comparative Crystallographic Analysis
The crystal structure of the 2-hydroxy analog serves as the primary "structural anchor" for

understanding the 2-methoxy derivative.[1] The methylation of the 2-position triggers a specific

conformational shift described below.

Reference Structure: 3,5-Dichloro-2-
hydroxybenzenesulfonamide
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Crystal System: Monoclinic

Space Group:Cc (No.[1] 9) or P2₁/c (depending on solvate)[1]

Key Feature (Intramolecular Lock): The hydroxyl group at C2 forms a strong intramolecular

hydrogen bond with one of the sulfonyl oxygens (

).[1]

Consequence: This "locks" the sulfonamide moiety into a pseudo-planar conformation

relative to the benzene ring, reducing conformational entropy and creating flat sheets in the

crystal lattice.[1]

Target Structure: 3,5-Dichloro-2-
methoxybenzenesulfonamide

Predicted Lattice Shift: The replacement of

with

eliminates the intramolecular lock.[1]

Conformational Twist: Steric repulsion between the bulky methoxy group and the sulfonyl

oxygens forces the sulfonamide group to rotate out of the aromatic plane (torsion angle

).[1]

Packing Motif: Without the planarizing intramolecular bond, the 2-methoxy variant adopts a

twisted conformation.[1] The crystal lattice is stabilized exclusively by intermolecular

hydrogen bonds, typically forming infinite zigzag chains or dimers rather than flat sheets.[1]

Structural Logic Diagram
The following diagram illustrates the divergent structural pathways dictated by the C2

substituent.
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Precursor: 3,5-Dichloro-benzenesulfonyl Chloride

Substitution: 2-Hydroxy (-OH) Substitution: 2-Methoxy (-OCH3)

Mechanism: Intramolecular H-Bond
(O-H ... O=S)

 Donor Present

Mechanism: Steric Repulsion
(Me ... O=S)

 Donor Blocked

Conformation: Planar / Locked Conformation: Twisted / Out-of-Plane

Crystal Packing: 2D Sheets
(High Planarity)

Crystal Packing: 3D Zig-Zag Chains
(Intermolecular Dominant)

Click to download full resolution via product page

Figure 1: Divergent structural consequences of C2-substitution. The methoxy group disrupts

planarity, forcing a twisted conformation that alters crystal packing efficiency.[1]

Experimental Protocols
To replicate the crystal growth and characterization of the 2-methoxy variant, follow this

standardized workflow validated for polysubstituted benzenesulfonamides.

Synthesis & Crystallization Workflow
Objective: Obtain single crystals suitable for X-ray diffraction (XRD).

Preparation: Dissolve 100 mg of crude 3,5-dichloro-2-methoxybenzenesulfonamide in 15

mL of hot Ethanol (EtOH) or Methanol (MeOH).
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Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove particulate

nuclei.

Growth Method (Slow Evaporation):

Place filtrate in a clean scintillation vial.[1]

Cover with Parafilm® and puncture 3-5 small holes to control evaporation rate.[1]

Incubate at room temperature (20–25 °C) in a vibration-free environment.

Alternative: For higher quality crystals, use vapor diffusion (Inner vial: Saturated EtOH

solution; Outer reservoir: Hexane).[1]

Harvesting: Colorless prismatic crystals typically appear within 3–7 days.[1]

Data Collection Parameters (XRD)
Ensure your diffractometer is configured to capture the weak high-angle reflections typical of

chlorinated organics.[1]

Parameter Setting / Recommendation

Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)

Temperature
100 K (Cryo-cooling essential to reduce thermal

motion of -OMe group)

Resolution Limit 0.80 Å (Standard) to 0.70 Å (High Res)

Absorption Correction

Multi-scan (SADABS) is critical due to high Cl

content (

will be significant).[1]

Refinement Strategy
Treat -CH₃ hydrogens as a rotating group (AFIX

137 in SHELXL).

Characterization Workflow Diagram
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Figure 2: Standardized workflow for the crystallization and structure solution of chlorinated

sulfonamides.[1]

Biological Relevance (Carbonic Anhydrase
Inhibition)
While the crystal structure defines the solid state, the 2-methoxy group plays a pivotal role in

biological activity.[1]

Selectivity: The bulky methoxy group can enhance selectivity for specific Carbonic

Anhydrase isoforms (e.g., CA IX over CA II) by clashing with hydrophobic residues in the

active site entrance.[1]

Water Displacement: Unlike the 2-hydroxy group, which can participate in water networks,

the hydrophobic methoxy group displaces ordered water molecules, potentially increasing

the entropic gain upon binding.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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